
lambda~1~-Thallanyl--vanadium (1/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lambda~1~-Thallanyl–vanadium (1/3): is a complex compound involving thallium and vanadium. Vanadium is a transition metal known for its multiple oxidation states and catalytic properties . Thallium, on the other hand, is a post-transition metal with significant applications in electronics and optics
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of lambda1-Thallanyl–vanadium (1/3) typically involves the reaction of vanadium precursors with thallium salts under controlled conditions. One common method is the reduction of vanadium pentoxide (V₂O₅) with thallium nitrate (TlNO₃) in an inert atmosphere . The reaction is carried out at elevated temperatures, often exceeding 500°C, to ensure complete reduction and formation of the desired compound.
Industrial Production Methods: Industrial production of lambda1-Thallanyl–vanadium (1/3) may involve large-scale reduction processes using vanadium and thallium ores. The ores are first processed to extract pure vanadium and thallium, which are then reacted in high-temperature furnaces. Advanced techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Lambda1-Thallanyl–vanadium (1/3) undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products Formed:
Oxidation Products: Higher oxidation state vanadium compounds.
Reduction Products: Lower oxidation state vanadium compounds.
Substitution Products: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: Lambda1-Thallanyl–vanadium (1/3) is used as a catalyst in various organic reactions, including oxidation and reduction processes . Its unique properties make it suitable for facilitating complex chemical transformations.
Biology: In biological research, the compound is studied for its potential role in enzyme inhibition and interaction with biological molecules . Its ability to modulate redox reactions is of particular interest in understanding cellular processes.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the treatment of diseases involving oxidative stress and metal ion imbalances . Its interaction with biological systems is being investigated for drug development.
Industry: In industrial applications, lambda1-Thallanyl–vanadium (1/3) is used in the production of advanced materials, including high-strength alloys and specialized coatings . Its catalytic properties are also leveraged in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of lambda1-Thallanyl–vanadium (1/3) involves its ability to undergo redox reactions and interact with various molecular targets . The compound can modulate the activity of enzymes and other proteins by altering their oxidation states. This interaction is mediated through the transfer of electrons, which can activate or inhibit specific biochemical pathways .
Comparison with Similar Compounds
Vanadyl sulfate (VOSO₄): A vanadium compound with similar redox properties.
Thallium(I) chloride (TlCl): A thallium compound with comparable chemical reactivity.
Uniqueness: Lambda1-Thallanyl–vanadium (1/3) is unique due to the combination of vanadium and thallium in a single compound, resulting in distinct chemical and physical properties.
Properties
CAS No. |
12187-05-2 |
|---|---|
Molecular Formula |
TlV3 |
Molecular Weight |
357.208 g/mol |
InChI |
InChI=1S/Tl.3V |
InChI Key |
RPXHQUWDTMXGJT-UHFFFAOYSA-N |
Canonical SMILES |
[V].[V].[V].[Tl] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


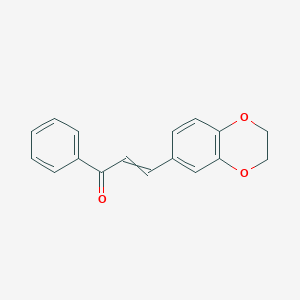
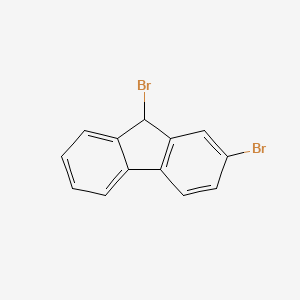
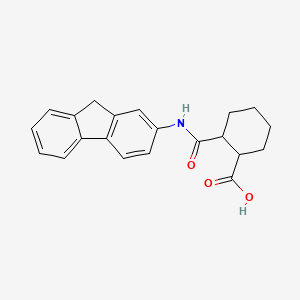
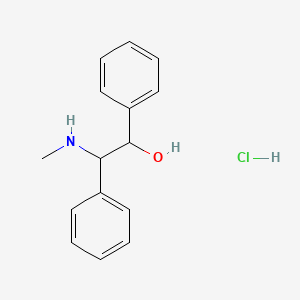


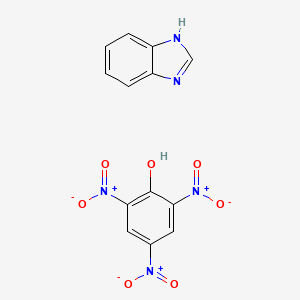
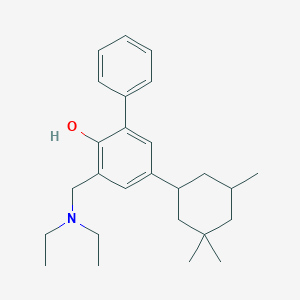
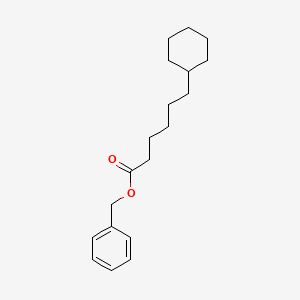
![2-[[3-[(2-Hydroxy-3-methoxyphenyl)methyl]-2-phenyl-1,3-diazinan-1-yl]methyl]-6-methoxyphenol](/img/structure/B14729122.png)
![2-[(4-Chlorobenzyl)sulfanyl]ethyl thiocyanate](/img/structure/B14729125.png)
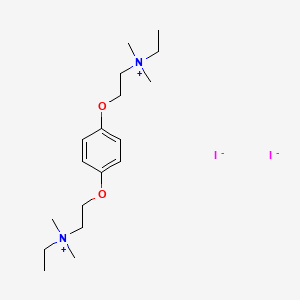
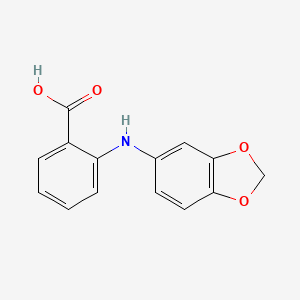
![2-[Ethyl(9h-fluoren-9-yl)amino]ethyl hydrogen sulfate](/img/structure/B14729166.png)
